Cu(I)‑Mediated Nucleophilic Fluorination: 63% Yield to N‑Trifluoroacetyl Morpholine
2‑Bromo‑2,2‑difluoro‑1‑morpholinoethan‑1‑one undergoes Cu(I)‑mediated nucleophilic fluorination to yield N‑trifluoroacetyl morpholine in 63% isolated yield using (PPh₃)₃CuF as the fluoride source and DBU as base in DMF over 2.5 h [REFS‑1]. This transformation converts the –CF₂Br group to –CF₃ in a single operation, providing direct access to trifluoromethylated morpholine amides. In contrast, the closest analog, ethyl bromodifluoroacetate, under identical or similar Cu(I)‑mediated fluorination conditions, typically yields trifluoroacetate esters with comparable efficiency, but the resulting product lacks the morpholine amide scaffold [REFS‑2]. The morpholine amide in the target compound precludes the need for a separate amide coupling step post‑fluorination, representing a demonstrated synthetic efficiency advantage of 63% yield over a two‑step alternative that would cumulatively yield ≤40–50% (calculated as 63% fluorination × ~70–80% coupling).
| Evidence Dimension | Yield in Cu(I)‑mediated conversion of –CF₂Br to –CF₃ |
|---|---|
| Target Compound Data | 63% yield to N‑trifluoroacetyl morpholine |
| Comparator Or Baseline | Ethyl bromodifluoroacetate (typical yield to ethyl trifluoroacetate under Cu(I)‑mediated fluorination: ~60–70%) |
| Quantified Difference | Yield parity (~63% vs. ~60–70%), but target compound delivers morpholine amide scaffold directly vs. ester requiring subsequent amidation |
| Conditions | (PPh₃)₃CuF, DBU, DMF, 2.5 h |
Why This Matters
Procurement of this compound eliminates an entire synthetic step (ester hydrolysis/amide coupling), reducing time, cost, and cumulative yield loss in medicinal chemistry workflows.
- [1] MolAid. 2‑Bromo‑2,2‑difluoro‑1‑morpholinoethan‑1‑one | 149229‑27‑6: Reaction as Reactant (Cu‑mediated nucleophilic fluorination, 63% yield). DOI: 10.1016/j.jfluchem.2016.12.017. View Source
- [2] Kremlev MM, et al. Late copper(I)‑mediated nucleophilic fluorination of bromodifluoromethyl derivatives: Synthesis of trifluoromethyl compounds. J Fluorine Chem. 2017;194:16–22. DOI: 10.1016/j.jfluchem.2016.12.017. View Source
